BM567

Description

Properties

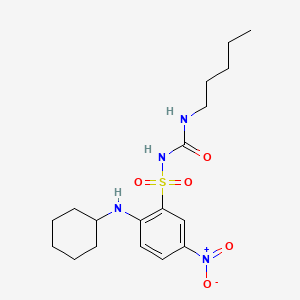

IUPAC Name |

1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonyl-3-pentylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O5S/c1-2-3-7-12-19-18(23)21-28(26,27)17-13-15(22(24)25)10-11-16(17)20-14-8-5-4-6-9-14/h10-11,13-14,20H,2-9,12H2,1H3,(H2,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIPBGJWMANRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182645 | |

| Record name | BM-567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284464-77-3 | |

| Record name | BM-567 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BM-567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BM-567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Q1UI084N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BM567: A Dual-Action Modulator of the Thromboxane A2 Pathway

BM567 is a potent sulfonylurea compound that functions as a dual-action antagonist of the thromboxane A2 (TXA2) signaling pathway. It exerts its effects by acting as both a competitive antagonist of the thromboxane A2 receptor (TP receptor) and an inhibitor of thromboxane A2 synthase (TXS), the enzyme responsible for the synthesis of TXA2. This dual mechanism of action makes this compound a powerful antiplatelet agent.

Core Mechanism of Action

This compound's primary pharmacological effect is the interruption of the pro-thrombotic and vasoconstrictive signals mediated by thromboxane A2.[1][2] It achieves this through two distinct but complementary actions:

-

Thromboxane A2 Receptor (TP Receptor) Antagonism: this compound exhibits high affinity for the TP receptor, effectively blocking the binding of the endogenous agonist, thromboxane A2.[1][2] This prevents the activation of downstream signaling cascades that lead to platelet aggregation and vasoconstriction.

-

Thromboxane A2 Synthase (TXS) Inhibition: this compound also inhibits the activity of thromboxane A2 synthase.[3][4] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. By inhibiting TXS, this compound reduces the production of TXA2, thereby lowering the concentration of this pro-thrombotic mediator.

The dual nature of this compound's activity is significant because the inhibition of TXS alone can lead to the accumulation of PGH2, which can still activate TP receptors. By simultaneously blocking the receptor, this compound ensures a more complete inhibition of the pathway.

Quantitative Data

The potency of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations.

| Target | Parameter | Value (nM) | Species | Reference |

| Thromboxane A2 Receptor (TP) | IC50 | 1.1 ± 0.1 | Human | [1][2] |

| Thromboxane A2 Synthase (TXS) | IC50 | 12 | Not Specified | [3][4][5][6] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

| Assay | Agonist | Parameter | Value (µM) | Species | Reference |

| Platelet Aggregation | U-46619 (1 µM) | ED50 | 0.30 ± 0.04 | Human | [1][2] |

| Platelet Aggregation | Arachidonic Acid (600 µM) | ED100 | 0.20 ± 0.10 | Human | [1][2] |

ED50/ED100: The effective dose for 50% or 100% of the maximal effect.

Signaling Pathways

The following diagram illustrates the points of intervention of this compound within the thromboxane A2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the available literature.

Determination of Affinity for TP Receptors in Human Washed Platelets

Objective: To determine the half maximal inhibitory concentration (IC50) of this compound for the thromboxane A2 receptor (TP receptor).

Methodology:

-

Platelet Preparation:

-

Human blood is collected from healthy donors into a solution containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 150 x g for 15 minutes).

-

Platelets are then washed to remove plasma proteins and other blood components. This is typically done by centrifuging the PRP at a higher speed, resuspending the platelet pellet in a washing buffer (e.g., a buffer containing prostacyclin to prevent platelet activation), and repeating this washing step.

-

The final washed platelet suspension is prepared in a suitable buffer (e.g., Tyrode's buffer) and the platelet count is adjusted to a standardized concentration.

-

-

Binding Assay:

-

The washed platelet suspension is incubated with a radiolabeled TP receptor agonist (e.g., [³H]-U-46619) at a fixed concentration.

-

Varying concentrations of this compound are added to the incubation mixture to compete with the radiolabeled agonist for binding to the TP receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor agonist.

-

The incubation is carried out for a specific time at a controlled temperature to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the platelets with the bound radioligand.

-

The filters are washed to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of inhibition of specific binding is plotted against the logarithm of the concentration of this compound.

-

The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

-

Platelet Aggregation Assays

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Human blood is collected and PRP is prepared as described above.

-

-

Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer. This instrument measures the increase in light transmission through a stirred suspension of PRP as platelets aggregate.

-

A baseline light transmission is established with PRP, and 100% transmission is set with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.

-

PRP is pre-incubated with either a vehicle control or varying concentrations of this compound for a specified period at 37°C.

-

-

Induction of Aggregation:

-

A platelet agonist is added to the PRP to induce aggregation. The agonists used include:

-

U-46619: A stable TXA2 mimetic that directly activates TP receptors.

-

Arachidonic Acid (AA): The precursor for TXA2 synthesis. Its effect is dependent on both COX and TXS activity.

-

Collagen: A physiological agonist that induces TXA2 production and release.

-

ADP: Another physiological agonist that can induce a "second wave" of aggregation that is dependent on TXA2 synthesis.

-

-

-

Data Analysis:

-

The maximum percentage of aggregation is recorded for each condition.

-

The inhibitory effect of this compound is expressed as the percentage of inhibition of the maximal aggregation observed in the control (vehicle-treated) sample.

-

ED50 (effective dose for 50% inhibition) or ED100 (effective dose for 100% inhibition) values are calculated from the dose-response curves.

-

Measurement of TXB2 Production

Objective: To assess the inhibitory effect of this compound on thromboxane A2 synthase (TXS) activity. Since TXA2 is highly unstable, its stable, inactive metabolite, thromboxane B2 (TXB2), is measured as an indicator of TXA2 production.

Methodology:

-

Platelet Stimulation:

-

Washed platelets or PRP are pre-incubated with this compound or a vehicle control.

-

Platelets are then stimulated with an agonist that induces TXA2 synthesis, such as arachidonic acid or collagen.

-

-

Sample Collection and Processing:

-

After a specific incubation period, the reaction is stopped, often by adding a substance that inhibits further enzymatic activity and platelet activation (e.g., indomethacin).

-

The platelet suspension is centrifuged to obtain the supernatant.

-

-

TXB2 Quantification:

-

The concentration of TXB2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

These assays involve the use of a specific antibody against TXB2.

-

-

Data Analysis:

-

The amount of TXB2 produced in the presence of this compound is compared to the amount produced in the control samples.

-

The percentage of inhibition of TXB2 production is calculated for different concentrations of this compound to determine its inhibitory potency on TXS.

-

The following diagram illustrates a generalized workflow for these experimental protocols.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Pharmacological evaluation of the novel thromboxane modulator BM-567 (I/II). Effects of BM-567 on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]

- 4. 美国GlpBio - BM 567 | dual acting antithrombogenic agent, acting as an inhibitor of thromboxane A2 (TXA2) synthase and as an antagonist of the TP receptor | Cas# 284464-77-3 [glpbio.cn]

- 5. biomarker.hu [biomarker.hu]

- 6. BM 567 - Labchem Catalog [labchem.com.my]

BM567: A Dual-Action Thromboxane A2 Modulator

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BM567, chemically identified as N-pentyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, is a potent small molecule inhibitor targeting the thromboxane A2 (TXA2) pathway.[1][2] It exhibits a dual mechanism of action, functioning as both a high-affinity antagonist of the thromboxane A2 receptor (TP receptor) and an inhibitor of thromboxane A2 synthase (TXAS).[1][3][4] This dual activity makes this compound a compound of significant interest for the development of novel antiplatelet and antithrombotic therapies. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activities, effects on platelet function, and the experimental protocols used for its evaluation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Comparison Compounds | Reference |

| TP Receptor Affinity (IC50) | 1.1 ± 0.1 nM | BM-531: 7.8 ± 0.7 nMSulotroban: 931 ± 85 nM | [1][3] |

| Thromboxane Synthase Inhibition (IC50) | 12 nM | - | [4] |

Table 2: Efficacy of this compound in Platelet Aggregation Assays

| Agonist (Concentration) | This compound Effect | Effective Concentration | Reference |

| Arachidonic Acid (600 µM) | Complete Prevention (ED100) | 0.20 ± 0.10 µM | [1][3] |

| U-46619 (1 µM) | 50% Inhibition (ED50) | 0.30 ± 0.04 µM | [1][3] |

| Collagen (1 µg/ml) | 44.3 ± 4.3% Inhibition | 10 µM | [1][3] |

| ADP (2 µM) | Inhibition of Second Wave | Not specified | [1] |

| MG-63 Osteosarcoma Cells | Inhibition of Aggregation (IC50) | 3.04 x 10⁻⁷ M | [5] |

Table 3: Effect of this compound on Thromboxane B2 (TXB2) Production

| Stimulus | This compound Concentration | Effect on TXB2 Production | Reference |

| Arachidonic Acid (600 µM) | 1 µM | Complete Reduction | [1][3] |

| MG-63 Osteosarcoma Cells | - | Inhibition of TXA2 Release (IC50): 2.51 x 10⁻⁸ M | [5] |

Signaling Pathways and Mechanism of Action

This compound exerts its antiplatelet effects by interfering with the thromboxane A2 signaling pathway at two distinct points.

As depicted in Figure 1, this compound inhibits the enzyme Thromboxane A2 Synthase, thereby preventing the conversion of Prostaglandin H2 (PGH2) to the potent platelet agonist Thromboxane A2 (TXA2). Concurrently, this compound acts as a direct antagonist at the Thromboxane A2 Receptor (TP Receptor), blocking the signaling cascade initiated by any endogenously produced TXA2. This dual mechanism ensures a comprehensive blockade of the pro-thrombotic effects of TXA2.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Preparation of Washed Human Platelets

A standardized protocol for the preparation of washed human platelets is crucial for reproducible results in platelet function assays.

-

Blood Collection: Whole human blood is collected from healthy, drug-free donors into tubes containing an anticoagulant, typically acid-citrate-dextrose (ACD).

-

Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.

-

Platelet Pelleting: The PRP is then centrifuged at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.

-

Washing: The supernatant (platelet-poor plasma) is discarded, and the platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer, pH 6.5) containing a platelet activation inhibitor like prostacyclin (PGI2) or apyrase. This washing step is typically repeated.

-

Final Resuspension: After the final wash, the platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer, pH 7.4) to the desired platelet concentration for use in subsequent assays.

Thromboxane A2 (TP) Receptor Binding Assay

The affinity of this compound for the TP receptor is determined using a competitive radioligand binding assay.

-

Assay Components:

-

Washed human platelets (as prepared above)

-

Radioligand: [³H]SQ-29,548 (a known high-affinity TP receptor antagonist)

-

Non-labeled competitor: this compound at various concentrations

-

Assay buffer

-

-

Procedure:

-

Washed platelets are incubated with a fixed concentration of [³H]SQ-29,548 and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 22°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]SQ-29,548 (IC50) is calculated using non-linear regression analysis.

-

Platelet Aggregation Assay

The effect of this compound on platelet aggregation is assessed using light transmission aggregometry (LTA).

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared as described previously.

-

Instrumentation: A light transmission aggregometer is used, which measures the increase in light transmission through a PRP sample as platelets aggregate.

-

Procedure:

-

Aliquots of PRP are placed in cuvettes and pre-warmed to 37°C with constant stirring.

-

This compound or vehicle control is added to the PRP and incubated for a short period.

-

A platelet agonist (e.g., arachidonic acid, U-46619, collagen, or ADP) is added to induce aggregation.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The extent of platelet aggregation is quantified, typically as the maximum percentage change in light transmission. The effective concentration of this compound that causes 50% inhibition (ED50) or 100% inhibition (ED100) of aggregation is determined.

Thromboxane Synthase Activity Assay

The inhibitory effect of this compound on thromboxane synthase is determined by measuring the production of thromboxane B2 (TXB2), the stable metabolite of TXA2.

-

Sample Preparation: Washed platelets or PRP are used as the source of thromboxane synthase.

-

Procedure:

-

Platelet preparations are pre-incubated with this compound or vehicle control.

-

Arachidonic acid is added to the samples to serve as the substrate for cyclooxygenase and subsequently thromboxane synthase.

-

The reaction is allowed to proceed for a specific time at 37°C and then stopped (e.g., by adding a cyclooxygenase inhibitor like indomethacin and placing on ice).

-

-

TXB2 Measurement: The concentration of TXB2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of TXB2 production by this compound is calculated relative to the vehicle control.

Pharmacokinetics and In Vivo Studies

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or in vivo efficacy and safety of this compound.

Synthesis

Conclusion

This compound is a potent dual-acting inhibitor of the thromboxane A2 pathway, demonstrating high affinity for the TP receptor and significant inhibitory activity against thromboxane A2 synthase. The in vitro data strongly support its potential as an antiplatelet agent. However, the lack of publicly available in vivo, pharmacokinetic, and detailed synthesis information highlights the need for further research to fully characterize the therapeutic potential of this compound. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preparation of washed human platelets [bio-protocol.org]

- 3. aabb.org [aabb.org]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

BM567: A Dual-Action Thromboxane A2 Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BM567, a sulfonylurea derivative, has emerged as a potent modulator of the thromboxane A2 (TXA2) pathway, exhibiting a dual mechanism of action as both a high-affinity antagonist of the thromboxane A2 receptor (TP receptor) and an inhibitor of thromboxane synthase. This dual activity positions this compound as a compelling candidate for further investigation in the context of thrombosis, cardiovascular diseases, and other TXA2-mediated pathologies. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative in vitro efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying biological processes are presented to facilitate further research and development.

Introduction to Thromboxane A2 and the TP Receptor

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid.[1] It plays a critical role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction.[1] These effects are mediated through its interaction with the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[2][3] The TP receptor couples to Gq and G12/13 proteins, initiating downstream signaling cascades that lead to increased intracellular calcium, activation of protein kinase C (PKC), and stimulation of the Rho/Rho-kinase pathway, ultimately resulting in platelet activation and smooth muscle contraction.[2][4][5]

Given the central role of the TXA2-TP receptor axis in thrombotic events, the development of agents that can effectively block this pathway is of significant therapeutic interest. This compound represents a novel approach by not only antagonizing the TP receptor but also inhibiting the synthesis of TXA2, thereby offering a multi-pronged strategy to mitigate the prothrombotic effects of this pathway.

Mechanism of Action of this compound

This compound exerts its pharmacological effects through a dual mechanism:

-

Thromboxane A2 Receptor Antagonism: this compound is a high-affinity competitive antagonist of the TP receptor. It binds to the receptor, preventing the binding of the endogenous agonist, TXA2, and thereby blocking the initiation of downstream signaling events that lead to platelet aggregation and vasoconstriction.

-

Thromboxane Synthase Inhibition: In addition to its receptor antagonism, this compound also inhibits the activity of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This action reduces the production of TXA2, further diminishing the pro-aggregatory and vasoconstrictive signals.

This dual mechanism is advantageous as it not only blocks the action of existing TXA2 but also curtails the formation of new TXA2 molecules, potentially leading to a more profound and sustained antiplatelet effect.

Quantitative Data on this compound Efficacy

The in vitro efficacy of this compound has been characterized through various assays, demonstrating its potent activity as a TP receptor antagonist and an inhibitor of platelet function. The following tables summarize the key quantitative data available for this compound.

Table 1: TP Receptor Binding Affinity of this compound and Comparators

| Compound | IC50 (nM) for TP Receptor Binding |

| This compound | 1.1 ± 0.1 |

| BM-531 | 7.8 ± 0.7 |

| Sulotroban | 931 ± 85 |

IC50 values represent the concentration of the drug required to displace 50% of the radioligand [5,6-³H]SQ-29548 from human washed platelet TP receptors.

Table 2: Inhibition of Platelet Aggregation by this compound

| Agonist (Concentration) | This compound Potency |

| Arachidonic Acid (600 µM) | ED100: 0.20 ± 0.10 µM |

| U-46619 (a stable TXA2 agonist) (1 µM) | ED50: 0.30 ± 0.04 µM |

| Collagen (1 µg/ml) | 44.3 ± 4.3% inhibition at 10 µM |

| ADP (2 µM) | Inhibition of the second wave of aggregation |

ED100 represents the effective dose for 100% inhibition, and ED50 represents the effective dose for 50% inhibition.

Table 3: Inhibition of Thromboxane B2 (TXB2) Production by this compound

| This compound Concentration | Effect on TXB2 Production |

| 1 µM | Complete reduction of TXB2 production from human platelets stimulated with 600 µM arachidonic acid. |

Table 4: Effect of this compound on Osteogenic Sarcoma-Cell-Induced Platelet Aggregation

| Parameter | IC50 of this compound (M) |

| Inhibition of MG-63 tumor-cell-induced platelet aggregation | 3.04 x 10⁻⁷ |

| Inhibition of platelet TXA2 release following tumor cell stimulation | 2.51 x 10⁻⁸ |

Signaling Pathways

The TP receptor, upon activation by TXA2, initiates a cascade of intracellular events primarily through its coupling with Gq and G12/13 proteins. This compound, by acting as an antagonist, prevents the initiation of these signaling pathways.

Thromboxane A2 Receptor Signaling Pathway

Caption: Thromboxane A2 receptor signaling pathway and the antagonistic action of this compound.

G12/13-Mediated RhoA Activation Pathway

Caption: G12/13-mediated activation of the RhoA signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

TP Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the TP receptor.[6][7][8]

Objective: To determine the IC50 value of this compound for the TP receptor using a competitive radioligand binding assay.

Materials:

-

Washed human platelets (as a source of TP receptors)

-

[³H]SQ-29548 (radioligand)

-

This compound (test compound)

-

Unlabeled SQ-29548 (for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

-

Vacuum filtration manifold

Procedure:

-

Platelet Membrane Preparation: Prepare a crude membrane fraction from washed human platelets by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

A fixed concentration of [³H]SQ-29548 (typically at or below its Kd value).

-

Varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of unlabeled SQ-29548 (e.g., 10 µM).

-

-

Initiate Binding: Add the platelet membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Termination of Binding: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[9][10][11][12]

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by arachidonic acid, U-46619, and collagen.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets from healthy human donors.

-

Platelet-poor plasma (PPP) for calibration.

-

Agonists: Arachidonic acid, U-46619, Collagen.

-

This compound (test compound).

-

Saline or appropriate vehicle.

-

Aggregometer.

-

Cuvettes and stir bars.

Procedure:

-

PRP Preparation: Collect whole blood into sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Add varying concentrations of this compound or vehicle and incubate for a short period (e.g., 1-5 minutes).

-

Induction of Aggregation: Add a fixed concentration of the agonist (arachidonic acid, U-46619, or collagen) to the cuvette to induce platelet aggregation.

-

Measurement: Record the change in light transmittance for a defined period (e.g., 5-10 minutes).

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmittance.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the ED50 or ED100 values from the dose-response curves.

-

Thromboxane B2 (TXB2) Measurement Assay

This assay quantifies the production of TXB2, the stable metabolite of TXA2, as a measure of thromboxane synthase activity.[13][14][15]

Objective: To determine the effect of this compound on arachidonic acid-induced TXB2 production in human platelets.

Materials:

-

Washed human platelets or PRP.

-

Arachidonic acid (agonist).

-

This compound (test compound).

-

Indomethacin (cyclooxygenase inhibitor to stop the reaction).

-

TXB2 ELISA kit or LC-MS/MS system.

-

Centrifuge.

Procedure:

-

Platelet Preparation: Prepare washed platelets or PRP as described previously.

-

Incubation: Incubate the platelet suspension with varying concentrations of this compound or vehicle at 37°C.

-

Stimulation: Add arachidonic acid to stimulate TXA2 (and subsequently TXB2) production. Incubate for a defined period (e.g., 5-15 minutes).

-

Termination of Reaction: Stop the reaction by adding a cyclooxygenase inhibitor like indomethacin and placing the samples on ice.

-

Sample Preparation: Centrifuge the samples to pellet the platelets. Collect the supernatant.

-

Quantification: Measure the concentration of TXB2 in the supernatant using a commercially available TXB2 ELISA kit or by a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the amount of TXB2 produced in the presence of different concentrations of this compound.

-

Determine the percentage inhibition of TXB2 production compared to the vehicle control.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro characterization of a TP receptor antagonist like this compound.

Caption: General experimental workflow for the in vitro characterization of this compound.

Discussion and Future Directions

The available data strongly support the characterization of this compound as a potent dual-acting inhibitor of the thromboxane A2 pathway. Its high affinity for the TP receptor and its ability to inhibit thromboxane synthesis make it a promising lead compound for the development of novel anti-thrombotic agents.

Further research is warranted in several areas:

-

Chemical Synthesis: Detailed and optimized synthetic routes for this compound need to be established to enable larger-scale production for preclinical and potential clinical studies.

-

In Vivo Pharmacokinetics and Pharmacodynamics: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models. Pharmacodynamic studies will be crucial to correlate plasma concentrations with in vivo antiplatelet effects.

-

In Vivo Efficacy and Safety: The efficacy of this compound in animal models of thrombosis (e.g., arterial and venous thrombosis models) needs to be evaluated. Concurrently, thorough safety and toxicology studies are essential to determine its therapeutic window.

-

Clinical Trials: Based on a favorable preclinical profile, the progression of this compound or optimized analogs into clinical trials would be the ultimate step to assess its safety and efficacy in humans for the prevention and treatment of thrombotic disorders.

Conclusion

This compound is a potent and promising small molecule that targets the thromboxane A2 pathway through a dual mechanism of TP receptor antagonism and thromboxane synthase inhibition. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The provided visualizations of the signaling pathways and experimental workflows offer a clear framework for understanding its mechanism of action and for designing future studies. While further preclinical and clinical investigations are necessary, this compound represents a significant step forward in the quest for more effective and safer anti-thrombotic therapies.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 5. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. helena.com [helena.com]

- 10. coachrom.com [coachrom.com]

- 11. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biodatacorp.com [biodatacorp.com]

- 13. High-performance liquid chromatographic assay of platelet-produced thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human Thromboxane B2 (TX-B2) Elisa Kit – AFG Scientific [afgsci.com]

- 15. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BM567: A Dual-Action Thromboxane Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM567 is a potent small molecule that exhibits a dual mechanism of action as a high-affinity antagonist of the thromboxane A2 (TXA2) receptor (TP) and a robust inhibitor of thromboxane A2 synthase (TXS). Its ability to simultaneously block the action and synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, positions this compound as a significant subject of interest in the development of novel anti-thrombotic therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supplemented with detailed experimental protocols and pathway diagrams to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, a sulfonylurea derivative, possesses the molecular formula C18H28N4O5S and a molecular weight of approximately 412.5 g/mol .[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-(cyclohexylamino)-5-nitrophenyl)sulfonyl-3-pentylurea | |

| CAS Number | 284464-77-3 | [1] |

| Molecular Formula | C18H28N4O5S | [1] |

| Molecular Weight | 412.5 g/mol | [1] |

| SMILES | CCCCCNC(=O)NS(=O)(=O)c1ccc(cc1NC2CCCCC2)--INVALID-LINK--[O-] | |

| InChI Key | WNIPBGJWMANRGA-UHFFFAOYSA-N |

Biological Activity

This compound's primary pharmacological effects are centered on the thromboxane A2 pathway. It acts as a potent antagonist of the thromboxane A2 receptor and an inhibitor of thromboxane A2 synthase.

Quantitative Data

The biological potency of this compound has been quantified in various in vitro assays, demonstrating its high affinity for the TP receptor and its efficacy in inhibiting TXA2 synthesis and platelet aggregation.

| Assay | Agonist/Substrate | Value (IC50/ED50/ED100) | Reference |

| Thromboxane A2 Receptor (TP) Affinity (human washed platelets) | - | IC50: 1.1 nM | |

| Thromboxane A2 Synthase Inhibition | - | IC50: 12 nM | |

| Platelet Aggregation Inhibition (human washed platelets) | Arachidonic Acid (600 µM) | ED100: 0.20 µM | |

| Platelet Aggregation Inhibition (human washed platelets) | U-46619 (a stable TXA2 agonist) (1 µM) | ED50: 0.30 µM | |

| MG-63 Tumor-Cell-Induced Platelet Aggregation Inhibition | MG-63 cells | IC50: 3.04 x 10⁻⁷ M | |

| MG-63 Tumor-Cell-Induced TXA2 Release Inhibition | MG-63 cells | IC50: 2.51 x 10⁻⁸ M |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by intervening in the thromboxane A2 signaling cascade, a critical pathway in hemostasis and thrombosis.

Thromboxane A2 Synthesis and Receptor Signaling

The synthesis of thromboxane A2 begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then converts PGH2 into the biologically active thromboxane A2. TXA2 subsequently binds to the G-protein coupled thromboxane receptor (TP), initiating a downstream signaling cascade primarily through Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium levels and subsequent platelet activation and smooth muscle contraction.

Experimental Protocols

To facilitate the replication and extension of research on this compound, detailed methodologies for key in vitro assays are provided below.

Determination of Thromboxane A2 Receptor (TP) Binding Affinity

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of this compound for the TP receptor in human washed platelets.

Methodology:

-

Preparation of Human Washed Platelets:

-

Collect whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).

-

Treat the PRP with a prostacyclin analogue (e.g., iloprost) to prevent platelet activation and centrifuge at a higher speed (e.g., 800 x g for 10 minutes) to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.

-

-

Binding Assay:

-

In a multi-well plate, incubate the washed platelets with a constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ29,548) and a range of concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled TP receptor antagonist).

-

Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

-

Separation and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the platelet-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

-

Platelet Aggregation Assay

This protocol describes the light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood as described in section 4.1.1.

-

Centrifuge the blood at a low speed to obtain PRP.

-

Centrifuge a portion of the remaining blood at a high speed (e.g., 2000 x g for 20 minutes) to obtain PPP, which is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place a cuvette with PRP in the aggregometer and set the 0% aggregation baseline. Replace with a cuvette containing PPP to set the 100% aggregation baseline.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding an agonist such as arachidonic acid or U-46619.

-

Record the change in light transmission over time as the platelets aggregate.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Determine the ED50 or ED100 values, representing the effective dose of this compound that causes 50% or 100% inhibition of platelet aggregation, respectively.

-

Measurement of Thromboxane B2 (TXB2) Production

This protocol details an enzyme-linked immunosorbent assay (ELISA) to quantify the production of TXB2, the stable metabolite of TXA2, from activated platelets, thereby assessing the inhibitory activity of this compound on TXA2 synthase.

Methodology:

-

Platelet Stimulation and Sample Collection:

-

Prepare human washed platelets as described in section 4.1.1.

-

Pre-incubate the platelets with various concentrations of this compound or a vehicle control.

-

Stimulate the platelets with an agonist such as arachidonic acid or collagen to induce TXA2 production.

-

Stop the reaction after a specified time by adding a stopping reagent (e.g., indomethacin) and pellet the platelets by centrifugation.

-

Collect the supernatant for TXB2 measurement.

-

-

ELISA Procedure:

-

Use a commercial TXB2 ELISA kit and follow the manufacturer's instructions.

-

Typically, this involves adding the collected supernatants and a series of TXB2 standards to a microplate pre-coated with a TXB2 capture antibody.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the TXB2 standards against their known concentrations.

-

Determine the concentration of TXB2 in the experimental samples by interpolating their absorbance values from the standard curve.

-

Calculate the percentage inhibition of TXB2 production for each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound is a compelling dual-action inhibitor of the thromboxane A2 pathway, demonstrating significant potential as a lead compound for the development of anti-platelet and anti-thrombotic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the pharmacological profile and therapeutic applications of this compound and related molecules. Future investigations may focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential in various cardiovascular and oncological disease models.

References

BM567 (CAS 284464-77-3): A Technical Guide to a Dual-Action Thromboxane Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM567 is a potent, dual-action small molecule that functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 (TP) receptor antagonist.[1][2] Its unique pharmacological profile makes it a significant tool for research in thrombosis, hemostasis, and cardiovascular disease. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro activity, and the experimental protocols used for its characterization. The information is intended to support further investigation and application of this compound in academic and industrial research settings.

Chemical and Physical Properties

This compound, with the CAS number 284464-77-3, is chemically identified as 2-(cyclohexylamino)-5-nitro-N-[(pentylamino)carbonyl]-benzenesulfonamide.[3][4] It is a sulfonylurea derivative.[2] The compound is typically supplied as a crystalline solid with a purity of over 98%.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 284464-77-3 | [3] |

| Molecular Formula | C₁₈H₂₈N₄O₅S | [3][4] |

| Molecular Weight | 412.5 g/mol | [3] |

| Purity | >98% | [3][4] |

| Appearance | Crystalline solid | [4] |

| Storage | -20°C | [4] |

| Solubility | Soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [4] |

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action targeting the thromboxane A2 pathway, a critical signaling cascade in platelet activation and vasoconstriction.

-

Thromboxane A2 (TXA2) Synthase Inhibition: this compound inhibits the activity of TXA2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to the highly pro-aggregatory and vasoconstrictive molecule, thromboxane A2.[1]

-

Thromboxane A2 (TP) Receptor Antagonism: Concurrently, this compound acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor), preventing the binding of any remaining TXA2 and thereby blocking its downstream signaling effects.[1]

This dual-action mechanism provides a comprehensive blockade of the thromboxane pathway, making this compound a more potent antiplatelet agent than compounds with a single mode of action.

Thromboxane A2 Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the points of intervention for this compound.

References

- 1. [Preclinical in vitro and in vivo models for the assessment of biological activity in biosimilarity studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits - PMC [pmc.ncbi.nlm.nih.gov]

BM567: A Dual-Action Thromboxane Modulator for Antithrombotic Therapy

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development of BM567

Introduction

This compound, chemically identified as N-pentyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, is a novel, potent, and dual-acting small molecule inhibitor targeting the thromboxane A2 (TXA2) pathway. Developed as a second-generation torasemide derivative, this compound was designed to improve upon the pharmacological profile of its predecessor, BM-531, as a combined TXA2 receptor (TP) antagonist and TXA2 synthase inhibitor. This dual mechanism of action makes this compound a promising candidate for antithrombotic therapies, addressing the critical roles of platelet aggregation and vasoconstriction in the pathophysiology of cardiovascular diseases.

Discovery and Development

The development of this compound stemmed from a research program focused on designing novel antithrombotic agents by modifying the chemical structure of torasemide, a known loop diuretic. The initial efforts led to the creation of BM-531, the first compound in the sulfonylurea class to exhibit combined TXA2 receptor antagonism and synthase inhibition. With the goal of further enhancing this dual activity, subsequent structural modifications resulted in the synthesis of this compound.[1] While a detailed synthesis protocol for this compound is not publicly available in the reviewed literature, its development as a torasemide derivative suggests a synthetic strategy involving the modification of the torasemide scaffold.

Mechanism of Action

This compound exerts its antithrombotic effects through a dual-pronged attack on the thromboxane A2 pathway, a key signaling cascade in hemostasis and thrombosis.

-

Thromboxane A2 (TP) Receptor Antagonism: this compound acts as a potent antagonist of the TP receptor, competitively inhibiting the binding of TXA2. This action directly blocks the downstream signaling initiated by TXA2, which includes platelet activation and aggregation, as well as vasoconstriction.

-

Thromboxane A2 Synthase Inhibition: In addition to its receptor-blocking activity, this compound also inhibits the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By inhibiting this synthase, this compound effectively reduces the production of TXA2, thereby lowering the concentration of this pro-thrombotic and vasoconstrictive mediator.

This dual mechanism of simultaneously blocking the action and reducing the production of TXA2 provides a comprehensive and potentially more effective approach to inhibiting this critical pathway compared to agents that target only one of these components.

Signaling Pathway of this compound Action

References

BM567: A Dual-Action Modulator of Platelet Aggregation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of BM567 in platelet aggregation. This compound is a novel sulfonylurea compound that exhibits a potent antiplatelet effect through a dual mechanism of action: competitive antagonism of the thromboxane A2 (TXA2) receptor and inhibition of thromboxane synthase. This dual activity makes it a significant subject of interest for the development of new antithrombotic therapies.

Core Mechanism of Action

This compound's primary role in inhibiting platelet aggregation stems from its targeted interference with the thromboxane A2 pathway, a critical signaling cascade in platelet activation and thrombosis. The compound simultaneously blocks the action of existing TXA2 and prevents the synthesis of new TXA2, leading to a comprehensive suppression of this pro-aggregatory pathway.

Signaling Pathway of this compound in Platelet Aggregation

Caption: Dual inhibitory action of this compound on the thromboxane A2 pathway.

Quantitative Data on the Efficacy of this compound

The antiplatelet activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings, presenting the compound's potency in various assays.

| Parameter | Agonist (Concentration) | This compound Potency | Reference |

| IC50 | Thromboxane A2 Receptor (TP) Binding | 1.1 ± 0.1 nM | [1] |

| IC50 | Thromboxane Synthase Activity | 12 nM | |

| ED50 | U-46619 (1 µM) induced platelet aggregation | 0.30 ± 0.04 µM | [1] |

| ED100 | Arachidonic Acid (600 µM) induced platelet aggregation | 0.20 ± 0.10 µM | [1] |

| % Inhibition | Collagen (1 µg/ml) induced platelet aggregation | 44.3 ± 4.3% at 10 µM | [1] |

Table 1: Inhibitory concentrations of this compound in various platelet function assays.

| Assay | Conditions | Effect of this compound | Reference |

| TXB2 Production | Stimulated with Arachidonic Acid (600 µM) | Completely reduced at 1 µM | [1] |

| PFA-100® Closure Time | Collagen/Epinephrine Cartridge | Significantly prolonged (215 ± 21 s) | [1] |

| ADP-induced Aggregation | Second wave of ADP (2µM) | Inhibited | [1] |

Table 2: Effects of this compound on thromboxane production and overall platelet function.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's antiplatelet effects.

Preparation of Washed Human Platelets

A standardized protocol for the preparation of washed human platelets is crucial for in vitro aggregation studies to eliminate plasma components that could interfere with the assay.

-

Blood Collection: Whole human blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Centrifugation for Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

-

Platelet Isolation: The PRP is carefully collected and centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Washing: The platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer) containing a platelet activation inhibitor like prostacyclin (PGI2) to prevent premature activation during handling. This washing step is typically repeated to ensure the removal of plasma proteins.

-

Final Resuspension: The final washed platelet pellet is resuspended in a physiological buffer (e.g., Tyrode's buffer) to a standardized platelet concentration for use in aggregation assays.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro. It measures the change in light transmission through a suspension of stirred platelets as they aggregate.

-

Sample Preparation: A suspension of washed platelets or platelet-rich plasma is placed in a cuvette with a magnetic stir bar.

-

Baseline Measurement: The aggregometer is calibrated with a platelet-poor plasma (PPP) or buffer sample to set 100% light transmission and with the platelet suspension to set 0% transmission.

-

Incubation: The platelet suspension is pre-incubated with either this compound at various concentrations or a vehicle control for a specified period at 37°C.

-

Agonist Addition: A platelet agonist (e.g., arachidonic acid, U-46619, collagen, or ADP) is added to the cuvette to induce aggregation.

-

Data Acquisition: The change in light transmission is recorded over time as the platelets aggregate, forming larger clumps that allow more light to pass through the suspension. The maximum percentage of aggregation is then calculated.

Platelet Function Analyzer (PFA-100®) Assay

The PFA-100® system assesses platelet function in whole blood under high shear stress, simulating in vivo conditions.

-

Sample Collection: A small volume of citrated whole blood is obtained from the subject.

-

Cartridge Preparation: A disposable test cartridge, containing a membrane coated with collagen and either epinephrine (EPI) or adenosine diphosphate (ADP), is placed into the PFA-100® instrument.

-

Assay Initiation: The whole blood sample is aspirated through a microscopic aperture in the center of the coated membrane.

-

Platelet Plug Formation: The high shear stress and the presence of agonists on the membrane induce platelet adhesion, activation, and aggregation, leading to the formation of a platelet plug that occludes the aperture.

-

Closure Time Measurement: The instrument measures the time required for the platelet plug to completely close the aperture, which is reported as the "closure time." A prolonged closure time indicates impaired platelet function.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for evaluating a novel platelet inhibitor like this compound and the logical relationship of its dual-action mechanism.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing the antiplatelet effects of this compound.

Logical Relationship of this compound's Dual Mechanism

Caption: Logical flow of this compound's dual mechanism to inhibit aggregation.

References

The Effects of BM-567 on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-567, chemically identified as 2-(cyclohexylamino)-5-nitro-N-[(pentylamino)carbonyl]-benzenesulfonamide, is a potent dual-action modulator of the thromboxane A2 (TXA2) pathway. It functions as a high-affinity antagonist of the thromboxane A2 receptor (TP receptor) and an inhibitor of thromboxane A2 synthase (TXS). Given that TXA2 is a powerful vasoconstrictor and a mitogen for vascular smooth muscle cells (VSMCs), BM-567 is anticipated to exert significant effects on vascular tone and remodeling. This technical guide provides a comprehensive overview of the known properties of BM-567 and delineates the expected effects on vascular smooth muscle, based on its mechanism of action and data from analogous TXA2 receptor antagonists. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development.

Introduction to BM-567

BM-567 is a sulfonylurea derivative that has demonstrated significant activity in modulating the thromboxane A2 pathway. Its dual mechanism of action, targeting both the synthesis and the receptor-level activity of TXA2, makes it a compound of interest for cardiovascular research, particularly in the context of thrombosis and vascular diseases.

Chemical Properties of BM-567:

| Property | Value |

| Alternate Name | 2-(cyclohexylamino)-5-nitro-N-[(pentylamino)carbonyl]-benzenesulfonamide |

| Molecular Formula | C18H28N4O5S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 284464-77-3 |

Mechanism of Action

BM-567 exerts its effects through two primary mechanisms:

-

Thromboxane A2 Receptor (TP) Antagonism: BM-567 competitively binds to TP receptors on the surface of vascular smooth muscle cells and platelets, preventing the binding of the endogenous agonist, thromboxane A2. This action directly counteracts the vasoconstrictive and proliferative signals initiated by TXA2.

-

Thromboxane A2 Synthase (TXS) Inhibition: By inhibiting the TXS enzyme, BM-567 reduces the production of TXA2 from its precursor, prostaglandin H2 (PGH2). This upstream action limits the availability of the agonist, thereby reducing the overall activation of the TXA2 pathway.

Quantitative Data on BM-567 and Analogous Compounds

Direct quantitative data on the effects of BM-567 on vascular smooth muscle is limited in publicly available literature. However, its potent anti-platelet activity, which is closely linked to the TXA2 pathway, provides an indication of its efficacy. The following table summarizes the known quantitative data for BM-567 and the effects of the TXA2 mimetic U46619 and the antagonist SQ29548 on vascular smooth muscle, which can be used to infer the expected actions of BM-567.

| Compound | Assay | Target/Cell Type | Parameter | Value |

| BM-567 | TP Receptor Binding Assay | Human Washed Platelets | IC50 | 1.1 ± 0.1 nM |

| U46619 (TXA2 Mimetic) | Aortic Ring Contraction | Rat Aortic Rings | EC50 | 28 ± 2 nM[1] |

| U46619 (TXA2 Mimetic) | VSMC Proliferation ([3H]thymidine incorporation) | Rat Aortic VSMCs | - | 3.3-fold increase over basal[2] |

| SQ29548 (TP Antagonist) | Inhibition of U46619-induced VSMC Proliferation | Rat Aortic VSMCs | Concentration for complete inhibition | 10⁻⁶ mol/L[2] |

Effects on Vascular Smooth Muscle Contraction

Thromboxane A2 is a potent vasoconstrictor. By antagonizing the TP receptor, BM-567 is expected to inhibit TXA2-induced vascular smooth muscle contraction. This would lead to vasodilation in vascular beds where TXA2 contributes to basal tone or in pathological conditions with elevated TXA2 levels.

Experimental Protocol: Aortic Ring Assay for Vasoconstriction

This protocol is designed to assess the effect of BM-567 on the contraction of isolated vascular smooth muscle.

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit buffer.

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into 2-3 mm wide rings.

-

-

Mounting:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and gassed with 95% O2 / 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer.

-

Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium. For studying direct smooth muscle effects, the endothelium can be mechanically removed.

-

-

Experimental Procedure:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the rings with various concentrations of BM-567 or vehicle for a specified period (e.g., 30 minutes).

-

Induce contraction with a TXA2 mimetic such as U46619 by adding it cumulatively to the organ bath.

-

Record the contractile force generated at each concentration.

-

-

Data Analysis:

-

Construct concentration-response curves for U46619 in the presence and absence of BM-567.

-

Calculate the EC50 values for U46619 and assess the shift in the curve caused by BM-567 to determine its inhibitory effect.

-

Effects on Vascular Smooth Muscle Proliferation

Thromboxane A2 has been shown to be mitogenic for vascular smooth muscle cells, contributing to the pathological remodeling of blood vessels in conditions like atherosclerosis and restenosis. By blocking the TP receptor, BM-567 is expected to inhibit VSMC proliferation induced by TXA2.

Experimental Protocol: VSMC Proliferation Assay

This protocol is used to evaluate the effect of BM-567 on the proliferation of cultured vascular smooth muscle cells.

-

Cell Culture:

-

Culture primary vascular smooth muscle cells (e.g., from rat aorta) in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere and become quiescent by serum starvation (e.g., 0.5% FBS for 24-48 hours).

-

-

Treatment:

-

Pre-treat the quiescent cells with various concentrations of BM-567 or vehicle for 1-2 hours.

-

Stimulate the cells with a mitogen, such as the TXA2 mimetic U46619 or platelet-derived growth factor (PDGF), in the continued presence of BM-567.

-

-

Proliferation Assessment (e.g., using a BrdU assay):

-

After a suitable incubation period with the mitogen (e.g., 24 hours), add BrdU (10 µM) to the wells and incubate for another 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

-

Fix the cells and permeabilize them.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Compare the absorbance values of cells treated with BM-567 to the control groups (vehicle-treated and mitogen-stimulated) to determine the inhibitory effect of BM-567 on VSMC proliferation.

-

Signaling Pathways

The effects of BM-567 on vascular smooth muscle are mediated through the modulation of specific intracellular signaling pathways.

Thromboxane A2-Induced Vasoconstriction Pathway and the Inhibitory Action of BM-567

Thromboxane A2 binding to its G-protein coupled receptor (GPCR) on vascular smooth muscle cells primarily activates the Gq/11 protein. This initiates a signaling cascade leading to muscle contraction. BM-567, as a TP receptor antagonist, blocks the initial step of this pathway.

Caption: TXA2-induced VSMC contraction pathway and inhibition by BM-567.

Thromboxane A2-Induced VSMC Proliferation Pathway and the Inhibitory Action of BM-567

The signaling cascade initiated by TXA2 can also lead to the activation of transcription factors and the expression of genes involved in cell proliferation. BM-567's antagonism at the TP receptor would also block these mitogenic signals.

Caption: TXA2-induced VSMC proliferation pathway and inhibition by BM-567.

Conclusion

BM-567 is a promising pharmacological tool and potential therapeutic agent due to its dual inhibitory action on the thromboxane A2 pathway. While direct experimental evidence of its effects on vascular smooth muscle is not extensively documented in public literature, its known mechanism of action strongly suggests that it will be an effective inhibitor of both TXA2-mediated vasoconstriction and vascular smooth muscle proliferation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the vascular effects of BM-567 and similar compounds. Such studies are crucial for the development of new treatments for a range of cardiovascular diseases where the thromboxane A2 pathway is pathologically activated.

References

BM567: A Dual-Action Modulator of the Eicosanoid Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BM567 is a potent small molecule that exhibits a dual mechanism of action within the eicosanoid signaling cascade, a critical pathway in inflammation and hemostasis. This document provides an in-depth technical overview of this compound, focusing on its role as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 (TP) receptor antagonist. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the eicosanoid pathway.

Introduction to Eicosanoid Pathways and the Role of Thromboxane A2

Eicosanoids are a family of signaling molecules derived from the oxygenation of 20-carbon fatty acids, most notably arachidonic acid. These lipids play a crucial role in a wide array of physiological and pathological processes, including inflammation, immunity, and the regulation of cardiovascular function. The biosynthesis of eicosanoids is primarily initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Subsequently, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways, leading to the production of prostaglandins, thromboxanes, and leukotrienes.

Thromboxane A2 (TXA2) is a key prostanoid synthesized via the COX pathway. It is a potent vasoconstrictor and a strong promoter of platelet aggregation, playing a pivotal role in thrombosis and cardiovascular diseases.[1][2] The synthesis of TXA2 is catalyzed by thromboxane synthase from the precursor prostaglandin H2 (PGH2). The biological effects of TXA2 are mediated through its interaction with the G-protein coupled thromboxane A2 receptor, also known as the TP receptor.

This compound: A Dual-Action Thromboxane Modulator

This compound, with the chemical formula C18H28N4O5S and CAS number 284464-77-3, is a synthetic molecule that has been identified as a dual-acting antithrombogenic agent.[1] It uniquely combines two distinct inhibitory activities within the thromboxane signaling pathway:

-

Inhibition of Thromboxane A2 Synthase: this compound directly inhibits the enzyme responsible for the synthesis of TXA2 from PGH2.

-

Antagonism of the Thromboxane A2 (TP) Receptor: this compound competitively blocks the binding of TXA2 to its receptor, thereby preventing downstream signaling events.

This dual mechanism of action makes this compound a compelling candidate for therapeutic intervention in conditions where excessive TXA2 activity is implicated.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity as a TXA2 synthase inhibitor and a TP receptor antagonist.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (TXA2 Synthase Inhibition) | 12 nM | Platelet TX synthase assay | [1] |

| IC50 (TP Receptor Antagonism) | 1.1 nM | Vascular smooth muscle TP receptor assay | [1] |

Table 1: Inhibitory Activity of this compound

| Agonist | This compound Concentration | Effect | Reference |

| U-46619 (TXA2 mimetic) | 1.1 nM (IC50) | Antagonism of vascular smooth muscle TP receptor | [1] |

| Arachidonic Acid | 12 nM (IC50) | Inhibition of platelet TX synthase | [1] |

Table 2: Functional Effects of this compound in Cellular Assays

Signaling Pathway of this compound Action

The following diagram illustrates the points of intervention of this compound within the arachidonic acid cascade.

References

In Vitro Solubility and Stability of BM567: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM567 is a potent dual-acting molecule that functions as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor. Its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its solubility and stability in biological matrices. This technical guide provides a comprehensive framework for the in vitro characterization of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standardized experimental protocols necessary to determine its aqueous solubility and in vitro stability. Furthermore, it details the signaling pathway of its therapeutic target to provide a deeper context for its mechanism of action. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to thoroughly evaluate this compound for preclinical and further studies.

Introduction to this compound

This compound is a small molecule that has demonstrated significant potential in modulating the thromboxane A2 pathway, a critical signaling cascade involved in thrombosis and vasoconstriction.[1][2][3] By inhibiting thromboxane synthase, this compound blocks the production of thromboxane A2. Simultaneously, by acting as a competitive antagonist at the thromboxane A2 receptor (TP receptor), it prevents the physiological effects of any remaining TXA2. This dual mechanism of action makes this compound a compound of interest for cardiovascular and other related diseases.

Understanding the solubility and stability of this compound is paramount for its development as a therapeutic agent. Poor solubility can impede reliable in vitro assay results and lead to challenges in formulation for in vivo studies.[4] Likewise, instability in biological matrices such as plasma can result in rapid degradation, potentially leading to a short half-life and diminished efficacy.[5][6] This guide provides the essential experimental frameworks to assess these critical parameters for this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈N₄O₅S | [7] |

| Molecular Weight | 412.5 g/mol | [7] |

| Appearance | Solid | - |

| LogP | 5.69 | - |

| Hydrogen Bond Donor Count | 3 | - |

| Hydrogen Bond Acceptor Count | 6 | - |

Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical parameters of this compound.

Thromboxane A2 Signaling Pathway

This compound exerts its therapeutic effects by targeting the thromboxane A2 (TXA2) signaling pathway. A diagrammatic representation of this pathway is provided below to illustrate the points of intervention for this compound.

Figure 1: Thromboxane A2 Signaling Pathway and this compound's Mechanism of Action. This diagram illustrates the synthesis of Thromboxane A2 (TXA2) from arachidonic acid and its subsequent signaling cascade upon binding to the TP receptor, leading to platelet activation and vasoconstriction. This compound inhibits this pathway at two points: by inhibiting Thromboxane A2 Synthase and by antagonizing the TP receptor.

In Vitro Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its absorption and distribution. Both kinetic and thermodynamic solubility assays are valuable for a comprehensive understanding.

Data Presentation

The results from solubility studies should be recorded in a structured format for clear comparison.

Table 2: Kinetic Solubility of this compound. This table is a template for recording the kinetic solubility of this compound in various aqueous buffers.

| Buffer (pH) | Temperature (°C) | Kinetic Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (7.4) | 25 | Turbidimetric | |

| Phosphate Buffered Saline (7.4) | 37 | Turbidimetric | |

| Simulated Gastric Fluid (1.2) | 37 | Turbidimetric | |

| Simulated Intestinal Fluid (6.8) | 37 | Turbidimetric |

Table 3: Thermodynamic Solubility of this compound. This table is a template for recording the thermodynamic (equilibrium) solubility of this compound.

| Buffer (pH) | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) |

| Phosphate Buffered Saline (7.4) | 25 | 24 | |

| Phosphate Buffered Saline (7.4) | 25 | 48 | |

| Water | 25 | 24 | |

| Water | 25 | 48 |

Experimental Protocols

The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.

This high-throughput method assesses the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.[7]

Objective: To rapidly determine the kinetic solubility of this compound in various buffers.

Materials:

-

This compound